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Abstract
SNF 9007 is a synthetic peptide originally developed as a cholecystokinin (CCK) analog.

Subsequent research has revealed a complex pharmacological profile, demonstrating that its

primary physiological effects, particularly its potent antinociceptive properties, are not mediated

by CCK receptors but rather through its activity at multiple opioid receptors. This technical

guide provides an in-depth overview of the core pharmacology of SNF 9007, summarizing its

receptor binding affinity, detailing key experimental protocols for its characterization, and

illustrating its known signaling pathways. This document is intended to serve as a

comprehensive resource for researchers, scientists, and professionals involved in drug

development and pain research.

Introduction
SNF 9007, with the amino acid sequence Asp-Tyr-D-Phe-Gly-Trp-(NMe)Nle-Asp-Phe-NH2, is a

synthetic cholecystokinin (CCK) analog.[1] While designed to interact with cholecystokinin

receptors, extensive studies have demonstrated that its most prominent in vivo effect,

analgesia, is mediated through a distinct mechanism involving the opioid system. Specifically,

SNF 9007 has been shown to act as an agonist at delta (δ) and mu (μ) opioid receptors.[2] This

dual activity makes SNF 9007 a compound of significant interest for understanding the

structural and functional relationships between CCK and opioid receptor systems and for the

potential development of novel analgesics.
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This guide will systematically present the available quantitative data on the receptor binding

profile of SNF 9007, provide detailed methodologies for key in vitro and in vivo experiments

used to characterize its activity, and visualize the relevant signaling pathways.

Receptor Binding Affinity
The affinity of SNF 9007 for cholecystokinin and opioid receptors has been characterized

through radioligand binding assays. The compound exhibits a notable preference for δ-opioid

receptors and CCK-B receptors over μ-opioid and CCK-A receptors.

Receptor
Subtype

Ligand Assay Type IC50 (nM) Ki (nM) Source

Opioid

Receptors

δ-Opioid SNF 9007 Displacement 29 250 (cloned) [2]

μ-Opioid SNF 9007 Displacement 702 5200 (cloned) [2]

Cholecystoki

nin Receptors

CCK-A SNF 9007
Functional

Assay
- Weak Affinity [1][2]

CCK-B SNF 9007
Functional/Bi

nding
- High Affinity [1]

Note: The discrepancy between IC50 and Ki values for opioid receptors may be due to different

experimental conditions or the use of native versus cloned receptors.

Experimental Protocols
This section details the methodologies for key experiments used to elucidate the

pharmacological profile of SNF 9007.

Radioligand Binding Assay (Hypothetical Protocol)
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This protocol describes a competitive binding assay to determine the affinity of SNF 9007 for

opioid and cholecystokinin receptors.

Objective: To determine the inhibitory constant (Ki) of SNF 9007 for μ-opioid, δ-opioid, CCK-A,

and CCK-B receptors.

Materials:

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells

transfected with the human opioid or CCK receptor subtypes).

Radioligands:

For μ-opioid receptor: [³H]-DAMGO

For δ-opioid receptor: [³H]-Naltrindole

For CCK-A receptor: [¹²⁵I]-CCK-8 (sulfated)

For CCK-B receptor: [¹²⁵I]-CCK-8 (non-sulfated) or [³H]-L-365,260

SNF 9007

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)

Non-specific binding control (e.g., a high concentration of a non-labeled universal ligand like

naloxone for opioid receptors or a high concentration of unlabeled CCK-8 for CCK

receptors).

Glass fiber filters

Scintillation fluid

Scintillation counter or gamma counter.

Procedure:

Prepare serial dilutions of SNF 9007 in binding buffer.
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In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its

Kd, and varying concentrations of SNF 9007.

For the determination of non-specific binding, a separate set of wells will contain the cell

membranes, the radioligand, and a high concentration of the non-specific binding control.

Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach

equilibrium (e.g., 60-90 minutes).

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester.

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

Place the filters in scintillation vials with scintillation fluid (for ³H) or in tubes for a gamma

counter (for ¹²⁵I).

Quantify the radioactivity to determine the amount of bound radioligand.

Calculate the IC50 value of SNF 9007 by non-linear regression analysis of the competition

curve.

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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Preparation

Incubation Separation & Quantification Data Analysis

Prepare SNF 9007 Dilutions

Incubate Membranes,
Radioligand & SNF 9007

Prepare Membranes & Radioligand

Rapid Filtration Wash Filters Quantify Radioactivity Calculate IC50 & Ki

Tissue Preparation Experiment

Antagonist Studies

Dissect Mouse Ileum Mount Tissue in Ussing Chamber Equilibrate & Establish Baseline Isc Add SNF 9007 (Serosal)

Pre-incubate with Antagonist

Record Isc Changes

Add SNF 9007 Compare Isc Response
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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